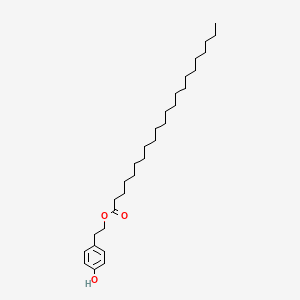

2-(4-Hydroxyphenyl)ethyl docosanoate

Beschreibung

2-(4-Hydroxyphenyl)ethyl docosanoate is a long-chain ester derivative featuring a 4-hydroxyphenyl group attached to an ethyl linker, esterified with docosanoic acid (a C22 saturated fatty acid). Such compounds are often isolated from microbial sources or synthesized for applications in pharmaceuticals, agrochemicals, or material science due to their bioactive or physicochemical properties .

Eigenschaften

CAS-Nummer |

125003-12-5 |

|---|---|

Molekularformel |

C30H52O3 |

Molekulargewicht |

460.7 g/mol |

IUPAC-Name |

2-(4-hydroxyphenyl)ethyl docosanoate |

InChI |

InChI=1S/C30H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(32)33-27-26-28-22-24-29(31)25-23-28/h22-25,31H,2-21,26-27H2,1H3 |

InChI-Schlüssel |

KFEVDPWXEVUUMW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)ethyl docosanoate typically involves the esterification reaction between 4-hydroxyphenylethanol and docosanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Hydroxyphenyl)ethyl docosanoate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hydroxyphenyl)ethyl docosanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying esterification and other organic reactions.

Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential use in drug delivery systems and as a bioactive compound in pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxyphenyl)ethyl docosanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to various biological effects. The ester group can also undergo hydrolysis to release the active components, which can then exert their effects on target cells and tissues.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following compounds share structural motifs with 2-(4-Hydroxyphenyl)ethyl docosanoate, enabling comparative analysis:

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility: Shorter-chain esters like methyl 2-(4-hydroxyphenyl)acetate are more water-soluble than docosanoate derivatives, which are highly lipophilic. The ether-alcohol chain in 2-(2-Butoxyethoxy)ethyl docosanoate enhances solubility in polar organic solvents compared to the hydroxyphenylethyl group .

- Stability : Nitrile-containing analogs (e.g., compound 8) may undergo hydrolysis under acidic or basic conditions, whereas ester derivatives like the target compound are more stable under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.